
Methyl 3-amino-4-methyl-5-(4-ethoxyphenyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-4-methyl-5-(4-ethoxyphenyl) thiophene-2-carboxylate: is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This specific compound is characterized by its unique structure, which includes an amino group, a methyl group, and an ethoxyphenyl group attached to a thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-methyl-5-(4-ethoxyphenyl) thiophene-2-carboxylate typically involves the reaction of 3-amino-4-methylthiophene-2-carboxylic acid with 4-ethoxyphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters include temperature control, reaction time, and the use of high-purity reagents. The final product is typically purified using recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The amino group in Methyl 3-amino-4-methyl-5-(4-ethoxyphenyl) thiophene-2-carboxylate can undergo oxidation to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-amino-4-methyl-5-(4-ethoxyphenyl) thiophene-2-carboxylate is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological targets. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of thiophene-based drugs .
Medicine: Its structural features make it a candidate for designing drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, Methyl 3-amino-4-methyl-5-(4-ethoxyphenyl) thiophene-2-carboxylate is used in the production of advanced materials, including conductive polymers and organic semiconductors .
Wirkmechanismus
The mechanism of action of Methyl 3-amino-4-methyl-5-(4-ethoxyphenyl) thiophene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s thiophene ring can also engage in π-π stacking interactions, further influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-amino-5-(4-methoxyphenyl) thiophene-2-carboxylate
- Methyl 3-amino-5-(4-bromophenyl) thiophene-2-carboxylate
- Ethyl 3-amino-5-(4-phenoxyphenyl) thiophene-2-carboxylate
- Methyl 3-amino-4-(4-chlorophenyl) thiophene-2-carboxylate
Comparison: Methyl 3-amino-4-methyl-5-(4-ethoxyphenyl) thiophene-2-carboxylate is unique due to the presence of the ethoxyphenyl group, which imparts distinct electronic and steric properties. This differentiates it from similar compounds, which may have different substituents such as methoxy, bromophenyl, or chlorophenyl groups.
Eigenschaften
Molekularformel |
C15H17NO3S |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
methyl 3-amino-5-(4-ethoxyphenyl)-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C15H17NO3S/c1-4-19-11-7-5-10(6-8-11)13-9(2)12(16)14(20-13)15(17)18-3/h5-8H,4,16H2,1-3H3 |
InChI-Schlüssel |
UQRNTBQQRTUMRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=C(S2)C(=O)OC)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12839726.png)

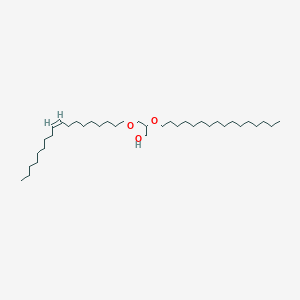
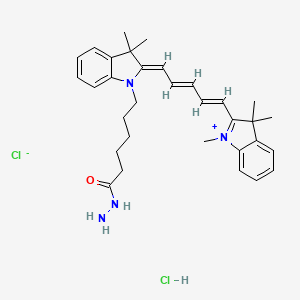
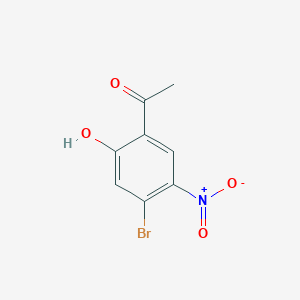

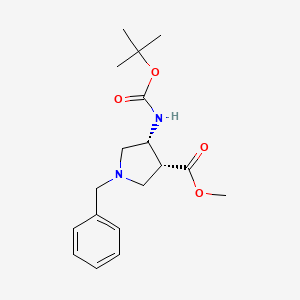

![1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one](/img/structure/B12839759.png)

![(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate](/img/structure/B12839762.png)
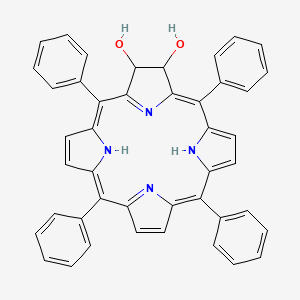
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B12839767.png)
